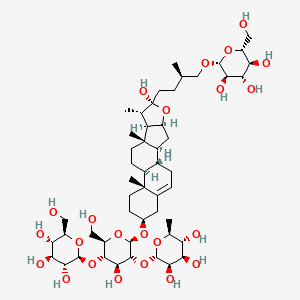

Protodeltonin

Vue d'ensemble

Description

The synthesis and analysis of complex molecules, including those similar to "Protodeltonin," involve advanced techniques that bridge chemistry and biology. The generation of molecules with defined physical, chemical, and biological properties is a key goal in this area of research, leveraging both traditional synthetic approaches and nature's biosynthetic machinery (Xu Wu & P. Schultz, 2009).

Synthesis Analysis

Synthesis of complex molecules often involves noncovalent synthesis techniques, focusing on creating aggregates rather than stable molecules connected by covalent bonds alone. This approach is inspired by biological macromolecules that derive their unique structure and function from noncovalent interactions (G. Whitesides et al., 1995).

Molecular Structure Analysis

The molecular structure analysis of complex molecules like "Protodeltonin" likely involves understanding the arrangement of atoms within the molecule. Techniques such as NMR spectroscopy and mass spectrometry are critical for determining the structure of synthesized molecules, as demonstrated in the synthesis of protoaculeine B, where these techniques indicated a need for a structural revision (R. Irie et al., 2020).

Chemical Reactions and Properties

The chemical properties of molecules are influenced by their structure and the types of chemical reactions they undergo. For example, the oxidation of mandelic acid derivatives and O-methylation of protocatechualdehyde have been explored for the synthesis of various compounds, highlighting the selectivity processes involved in chemical synthesis (L. Liguori & F. Minisci, 2000).

Physical Properties Analysis

The physical properties of complex molecules, such as solubility, melting point, and crystalline structure, are crucial for their practical application. Studies on the crystal structures of enantiopure and racemic mandelic acids, for instance, offer insights into how physical properties can vary with molecular structure and synthesis conditions (Rebecca K. Hylton et al., 2015).

Applications De Recherche Scientifique

Chemical Constituents of Dioscorea zingiberensis : Protodeltonin was isolated for the first time from Dioscorea zingiberensis, suggesting its potential role in the study of this plant's chemical properties (Qian, Yuan, Yang, & Ouyang, 2006).

Insect Antifeedant Activity : A study identified protodeltonin in the stem bark of Balanites roxburghii, indicating its potential as an insect antifeedant active compound (Jain, 1987).

New Steroidal Glycosides from Polygonatum multiflorum : Protodeltonin was identified in Polygonatum multiflorum, highlighting its presence in different plant species and suggesting a role in the study of plant steroidal glycosides (Gvazava, Nebieridze, Ganzera, & Skhirtladze, 2019).

Chemical Constituents in Trigonella foenum-graecum : Methyl-protodeltonin, a derivative of protodeltonin, was isolated from Trigonella foenum-graecum, indicating its potential in the study of this plant's saponin content (Yang, Huang, Wang, Jia, & Li, 2005).

Cytotoxicity and Apoptosis-Inducing Effect in Cancer Cells : A study on Dioscorea zingiberensis Wright identified protodeltonin as one of the steroidal saponins with cytotoxic activity in cancer cells, suggesting its potential application in cancer research (Tong, He, Zhao, Qing, Huang, & Wu, 2012).

Safety And Hazards

Propriétés

IUPAC Name |

(2S,3R,4R,5R,6S)-2-[(2R,3R,4S,5S,6R)-4-hydroxy-6-(hydroxymethyl)-2-[[(1S,2S,4S,6R,7S,8R,9S,12S,13R,16S)-6-hydroxy-7,9,13-trimethyl-6-[(3R)-3-methyl-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybutyl]-5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-en-16-yl]oxy]-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-3-yl]oxy-6-methyloxane-3,4,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C51H84O23/c1-20(19-66-45-39(61)37(59)34(56)29(16-52)69-45)8-13-51(65)21(2)32-28(74-51)15-27-25-7-6-23-14-24(9-11-49(23,4)26(25)10-12-50(27,32)5)68-48-44(73-46-40(62)36(58)33(55)22(3)67-46)42(64)43(31(18-54)71-48)72-47-41(63)38(60)35(57)30(17-53)70-47/h6,20-22,24-48,52-65H,7-19H2,1-5H3/t20-,21+,22+,24+,25-,26+,27+,28+,29-,30-,31-,32+,33+,34-,35-,36-,37+,38+,39-,40-,41-,42+,43-,44-,45-,46+,47+,48-,49+,50+,51-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RPYHJEFMMXMMHG-AATSBFCISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C2C(CC3C2(CCC4C3CC=C5C4(CCC(C5)OC6C(C(C(C(O6)CO)OC7C(C(C(C(O7)CO)O)O)O)O)OC8C(C(C(C(O8)C)O)O)O)C)C)OC1(CCC(C)COC9C(C(C(C(O9)CO)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@H]2[C@H](C[C@@H]3[C@@]2(CC[C@H]4[C@H]3CC=C5[C@@]4(CC[C@@H](C5)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O)O)O[C@H]8[C@@H]([C@@H]([C@H]([C@@H](O8)C)O)O)O)C)C)O[C@@]1(CC[C@@H](C)CO[C@H]9[C@@H]([C@H]([C@@H]([C@H](O9)CO)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C51H84O23 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50331654 | |

| Record name | CHEBI:4390 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50331654 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

1065.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Protodeltonin | |

CAS RN |

94992-08-2, 62751-68-2 | |

| Record name | Protodeltonin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0094992082 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | CHEBI:4390 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50331654 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PROTODELTONIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J2RB644IFY | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Citations

CONCLUSIONMethyl-protodioscin and methyl-protodeltonin were isolated from this plant for the first time.

…Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1a,9b-Dihydrooxireno[2,3-f][1,10]phenanthroline](/img/structure/B1203051.png)